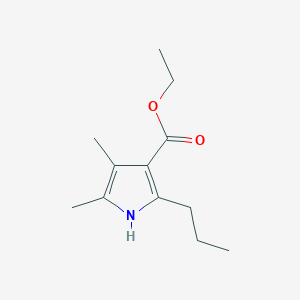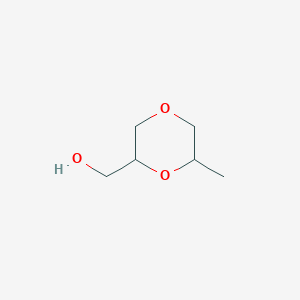
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methyl-1,4-dioxane using formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure high yield and purity. One such method includes the dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst at elevated temperatures . This process is optimized to minimize by-products and maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetyl chloride (CH3COCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A precursor to 2,3-dimethylene-1,4-dioxane used in cycloaddition reactions.
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones: Reacts with acetyl chloride to form substituted dioxanes.
Uniqueness
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its hydroxymethyl group allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(6-methyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
VXKDGQGSMQLTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


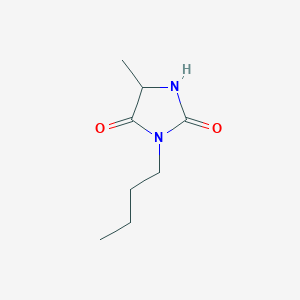
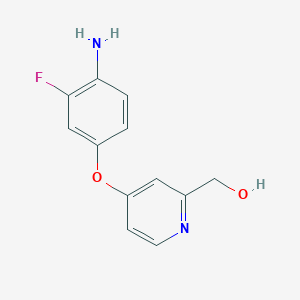
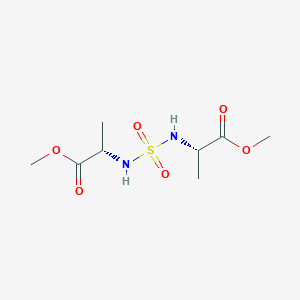
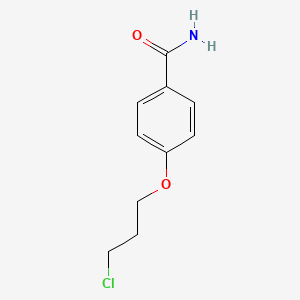
![2-Amino-4-benzyloxypyrrolo[3,2-d]pyrimidine](/img/structure/B8447368.png)
![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)
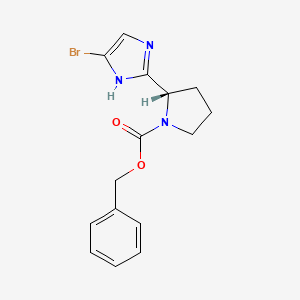
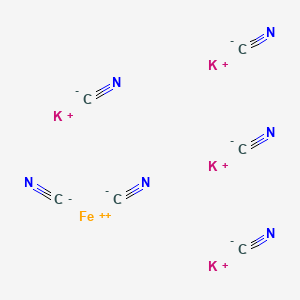
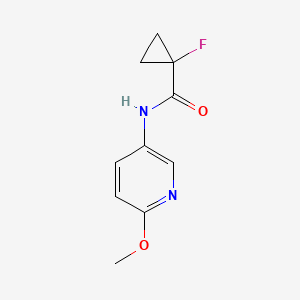
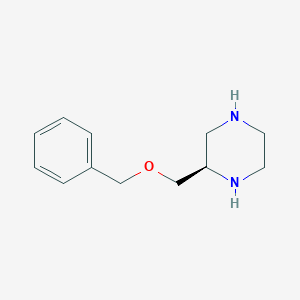
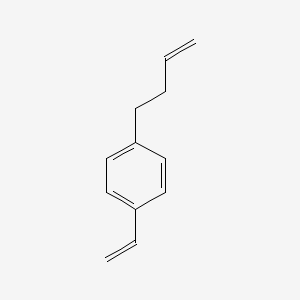
![3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)
